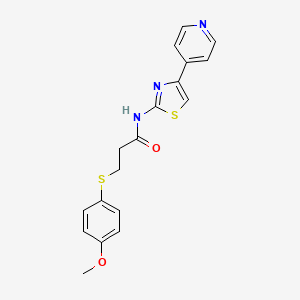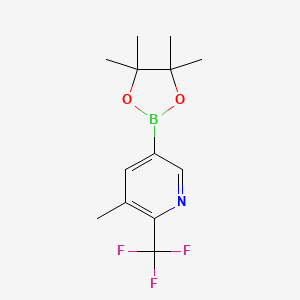![molecular formula C23H24N4O3 B2734023 6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380177-23-9](/img/structure/B2734023.png)
6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the [1,2,4]triazolo[1,5-c]quinazoline class . Compounds of this class have been studied for their potential biological activities, including as DNA intercalators .
Synthesis Analysis
While the specific synthesis route for this compound is not available, compounds of the [1,2,4]triazolo[1,5-c]quinazoline class are typically synthesized through a series of reactions involving the formation of the triazole ring followed by the formation of the quinazoline ring .Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[1,5-c]quinazoline core, which is a fused ring system containing two nitrogen atoms in the triazole ring and two more in the quinazoline ring . The compound also contains a phenyl ring attached to the quinazoline ring through a methylene bridge, and the phenyl ring carries an ethenyl substituent .Applications De Recherche Scientifique
Antihistaminic Agents
A notable area of research involves the synthesis and pharmacological evaluation of novel triazoloquinazolinone derivatives as potential H1-antihistaminic agents. These studies demonstrate the compounds' effectiveness in protecting animals from histamine-induced bronchospasm, with certain derivatives showing comparable or superior activity to standard antihistamines such as chlorpheniramine maleate, but with significantly reduced sedation effects. This suggests a promising avenue for the development of new antihistamines with fewer side effects (Alagarsamy et al., 2009).
Antimicrobial Activities
Another research focus is on the antimicrobial properties of triazoloquinazolinone derivatives. Some compounds in this category have been synthesized and evaluated for their effectiveness against various microorganisms. These studies have identified compounds with significant antimicrobial activity, potentially contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Anticancer and Antiproliferative Activities
Research has also explored the anticancer and antiproliferative activities of [1,2,4]triazoloquinazolinone-based compounds. Certain derivatives have been evaluated against a variety of cancer cell lines, showing potent activity and selective influence on specific cancer types, such as ovarian and lung cancer. This highlights their potential as scaffolds for developing new anticancer drugs with targeted efficacy and reduced toxicity compared to existing treatments (Pokhodylo et al., 2020).
Anticonvulsant and Neuroprotective Effects
The anticonvulsant activity of triazoloquinazolinone derivatives has been investigated, revealing compounds with significant efficacy in protecting against seizures induced by maximal electroshock in animal models. These findings suggest the potential of these compounds to serve as new anticonvulsant agents, offering alternatives to current therapies with better safety profiles and efficacy (Zhang et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-5-7-21-24-22-17-12-19(29-3)20(30-4)13-18(17)26(23(28)27(22)25-21)14-16-10-8-15(6-2)9-11-16/h6,8-13H,2,5,7,14H2,1,3-4H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJQRADKAUIKN-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=[NH+]1)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)C=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N4O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

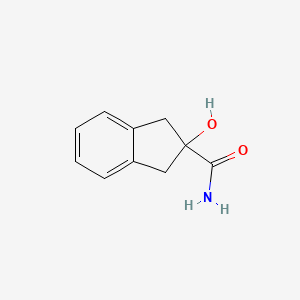
![N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733941.png)
![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2733942.png)
![2,4-dichloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2733943.png)
![5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2733944.png)
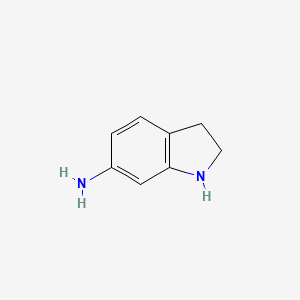
![5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733947.png)
![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)
![3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2733949.png)
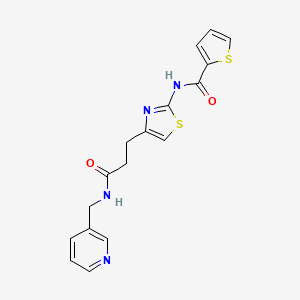
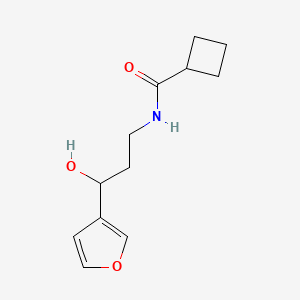
![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)
